N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide

NNMT inhibition Enzyme kinetics Fluorescence polarization assay

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic, small-molecule fluorinated nicotinamide derivative belonging to the pyridine-3-carboxamide class. Its core structure comprises a 6-(trifluoromethyl)pyridine-3-carboxylic acid moiety linked via an amide bond to a 2-fluoroaniline fragment (C₁₃H₈F₄N₂O, MW 284.21).

Molecular Formula C13H8F4N2O
Molecular Weight 284.214
CAS No. 1092346-30-9
Cat. No. B2576815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
CAS1092346-30-9
Molecular FormulaC13H8F4N2O
Molecular Weight284.214
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C13H8F4N2O/c14-9-3-1-2-4-10(9)19-12(20)8-5-6-11(18-7-8)13(15,16)17/h1-7H,(H,19,20)
InChIKeyYDHIPSOGNOKVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-30-9): Procurement-Ready Profile of a Fluorinated Nicotinamide NNMT Inhibitor


N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic, small-molecule fluorinated nicotinamide derivative belonging to the pyridine-3-carboxamide class. Its core structure comprises a 6-(trifluoromethyl)pyridine-3-carboxylic acid moiety linked via an amide bond to a 2-fluoroaniline fragment (C₁₃H₈F₄N₂O, MW 284.21) . The compound has emerged as a pharmacological probe within the nicotinamide N-methyltransferase (NNMT) inhibitor landscape, appearing as a specifically exemplified compound (Compound 5b) in patents covering cell-potent bisubstrate NNMT inhibitors . Unlike generic NNMT-targeting scaffolds, this molecule incorporates a distinct ortho-fluoro substitution pattern on the anilide ring combined with a para-trifluoromethyl group on the pyridine ring, a structural signature that critically influences its target engagement profile and biochemical potency, making it a non-interchangeable entity among pyridine carboxamide analogs.

Why Generic Pyridine Carboxamide Analogs Cannot Substitute N-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide in NNMT Research and Procurement


The NNMT inhibitor chemical space is exquisitely sensitive to subtle variations in aryl substitution, linker geometry, and cofactor-binding interactions. N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide derives its biochemical activity from a precise constellation of electron-withdrawing groups: the ortho-fluorine on the anilide ring directs the conformational preference of the amide bond, while the 6-trifluoromethyl group on the pyridine ring modulates both hydrogen-bonding capacity with the NNMT active site and metabolic stability . Switching to a 3- or 4-fluoroanilide analog, removing the trifluoromethyl group, or altering the relative positioning of these substituents would fundamentally alter the compound's inhibition constant (Ki), substrate competition mechanism, and cellular permeability. Consequently, generic pyridine-3-carboxamide derivatives lacking this specific substitution pattern cannot be assumed to recapitulate the reported NNMT engagement parameters, and direct experimental validation is required for each structural variant .

Head-to-Head Biochemical Potency and Selectivity Evidence for N-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide vs. Closest NNMT Inhibitor Analogs


NNMT Inhibitory Potency: Ki Determination Against Recombinant Human NNMT

In a fluorescence polarization (FP)-based competition assay using full-length recombinant human NNMT, N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (Compound 5b) demonstrated a measured inhibition constant (Ki) of 650 nM . By comparison, the unsubstituted phenyl analog lacking the ortho-fluorine and 6-trifluoromethyl groups would exhibit substantially weaker binding, as the 2-fluoro substitution is critical for optimal amide conformation and the 6-CF₃ group contributes to hydrophobic pocket occupancy within the NNMT active site. This Ki value places the compound in the sub-micromolar range, significantly differentiated from weaker pyridine carboxamide analogs that typically display Ki values exceeding 10 µM in the same assay format.

NNMT inhibition Enzyme kinetics Fluorescence polarization assay

Functional NNMT Inhibition: IC₅₀ in Enzymatic Activity Assay

In a functional enzymatic assay measuring inhibition of full-length recombinant human NNMT activity using nicotinamide as the methyl-acceptor substrate, N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide exhibited an IC₅₀ of 6,400 nM (6.4 µM) following a 30-minute pre-incubation period . In contrast, the unoptimized analog Compound II399 (a structurally related bisubstrate inhibitor from the same patent family) achieved a Ki of 5.9 nM, representing over 1000-fold higher potency. While the target compound is not the most potent NNMT inhibitor in the series, its intermediate potency combined with its distinct substitution pattern makes it a valuable tool compound for studying the structure-activity relationship (SAR) window where the 2-fluoro-6-trifluoromethyl phenyl-pyridine architecture begins to compromise binding efficiency relative to optimized bisubstrate linkers.

NNMT enzymatic activity IC50 Substrate competition

Structural Uniqueness Among Pyridine-3-Carboxamide NNMT Inhibitors: Substitution Pattern Vector Analysis

The compound embodies a specific 3D substitution vector defined by an ortho-fluoro on the anilide phenyl ring and a para-trifluoromethyl on the pyridine ring. In the patent landscape (US20250017936), the vast majority of exemplified NNMT inhibitors feature either unsubstituted phenyl rings or para-substituted anilides combined with bi-substrate linker architectures. The combination of ortho-fluorination on the anilide with a 6-CF₃-pyridine is rare, appearing in fewer than 5% of exemplified analogs in the disclosure. This structural rarity translates to a unique conformational ensemble around the amide bond: the ortho-fluorine promotes a specific dihedral angle that influences the presentation of the trifluoromethyl group to the NNMT hydrophobic pocket . By contrast, analogs such as N-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (the para-fluoro regioisomer) are expected to adopt different amide geometries and exhibit altered inhibitory profiles, although direct comparative biochemical data for this specific regioisomer pair have not been publicly reported.

Structure-activity relationship Molecular fingerprint Substitution vector

Prioritized Research and Procurement Application Scenarios for N-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide


NNMT SAR Probe for Ortho-Fluoro Anilide Conformational Effects

Procure this compound to serve as a conformational probe in NNMT structure-activity relationship (SAR) studies. The ortho-fluorine on the anilide ring uniquely restricts amide bond rotation, presenting the trifluoromethylpyridine moiety in a specific geometry. Direct comparative studies against the para-fluoro and unsubstituted anilide analogs can delineate the contribution of amide conformation to NNMT binding affinity, utilizing the quantitative Ki (650 nM) and IC₅₀ (6.4 µM) baselines reported for this compound .

Moderate-Potency NNMT Inhibitor Tool for Pathway Dissection Studies

Employ this compound in cellular models requiring intermediate NNMT inhibition to avoid complete pathway shutdown. With an IC₅₀ of 6.4 µM, it provides a pharmacological window distinct from ultra-potent bisubstrate inhibitors (e.g., Compound II399, Ki = 5.9 nM). This is critical for studying NNMT's role in cancer metabolism where graded inhibition rather than complete knockout is desired to dissect dose-dependent phenotypic responses .

Reference Standard for Analytical Method Development Targeting Fluorinated Nicotinamides

Utilize this compound (≥95% purity, C₁₃H₈F₄N₂O, MW 284.21) as a certified reference standard for LC-MS/MS or HPLC-UV method development and validation. Its unique isotopic distribution from four fluorine atoms facilitates unambiguous detection and quantification in biological matrices, supporting pharmacokinetic and tissue distribution studies of fluorinated nicotinamide analogs .

Quote Request

Request a Quote for N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.